(1S,2R)-N-Acetyl Ephedrine: Structural Dynamics, Chemoselective Synthesis, and Analytical Profiling
(1S,2R)-N-Acetyl Ephedrine: Structural Dynamics, Chemoselective Synthesis, and Analytical Profiling
Executive Summary
(1S,2R)-N-Acetyl Ephedrine (CAS: 2272-83-5) is a highly polar, chiral tertiary amide that serves as a critical intermediate in organic synthesis, a chiral ligand in transition metal coordination, and a key target in the impurity profiling of ephedrine-based pharmaceuticals[1][2]. Unlike its parent alkaloid, the acetylation of the secondary amine fundamentally alters the molecule's hydrogen-bonding network, solubility profile, and stereochemical behavior in solution.
This technical whitepaper deconstructs the physicochemical properties of (1S,2R)-N-Acetyl Ephedrine, providing researchers with field-proven, self-validating protocols for its chemoselective synthesis and rigorous spectroscopic characterization.
Physicochemical Profiling & Stereochemical Dynamics
The structural core of (1S,2R)-N-Acetyl Ephedrine features a chiral center, a secondary hydroxyl group (-OH), and an acetamide functional group[2]. The conversion of the secondary amine of ephedrine to a tertiary amide introduces significant steric hindrance and partial double-bond character at the N-C(O) bond.
This structural shift dictates its macroscopic properties. While the parent ephedrine is highly soluble in aqueous environments, the N-acetyl derivative exhibits poor water solubility but excellent solubility in halogenated solvents like chloroform[3][4].
Table 1: Core Quantitative and Spectroscopic Properties
| Property | Value | Causality / Analytical Significance |
| Molecular Formula | C₁₂H₁₇NO₂ | Defines the exact mass for high-resolution MS targeting[1][5]. |
| Molecular Weight | 207.27 g/mol | Primary target mass for LC-MS/MS impurity screening[1][2]. |
| IR (C=O stretch) | 1602 – 1603 cm⁻¹ | Confirms successful N-acetylation (tertiary amide formation)[3][4]. |
| IR (O-H stretch) | 3275 cm⁻¹ | Validates chemoselectivity; proves the hydroxyl group was not O-acetylated[3][4]. |
| Raman (Aromatic) | 1580 cm⁻¹ | Confirms the integrity of the phenyl ring during oxidative workflows[3][4]. |
| NMR Rotamer Ratio | ~1.1:1 to 2.8:1 | Restricted rotation around the amide bond creates distinct cis/trans populations in solution[3][4]. |
Experimental Workflows & Downstream Applications
The utility of (1S,2R)-N-Acetyl Ephedrine extends beyond simple impurity tracking. It is a direct precursor to N-acetylephedrone via oxidation and acts as a potent chiral ligand. When reacted with Ni(II) or Co(II), it coordinates via the nitrogen atom, the hydroxyl group, and the amide oxygen to form stereoselective fac-octahedral geometry complexes[6].
Caption: Chemical workflows and downstream applications of (1S,2R)-N-Acetyl Ephedrine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic action is paired with a specific mechanistic causality and an immediate analytical feedback loop.
Protocol 1: Chemoselective Synthesis of (1S,2R)-N-Acetyl Ephedrine
Objective: Achieve strict N-acetylation without cross-reacting the secondary hydroxyl group (avoiding O-acetylation).
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Dissolution: Dissolve 10 mmol of (1S,2R)-ephedrine free base in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Anhydrous DCM prevents the premature hydrolysis of the acetylating agent.
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Base Addition: Add 12 mmol of anhydrous pyridine to the solution.
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Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. It neutralizes the acetic acid byproduct, driving the reaction equilibrium forward and preventing the protonation of the unreacted ephedrine amine.
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Kinetic Acylation: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 10.5 mmol of acetic anhydride over 15 minutes.
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Causality: Temperature control is the primary driver of chemoselectivity. At 0°C, the secondary amine's higher nucleophilicity outcompetes the secondary alcohol. Higher temperatures risk thermodynamic O-acetylation, yielding unwanted diacetates.
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Quenching & Partitioning: After 2 hours, quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer.
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Causality: The mild base hydrolyzes unreacted acetic anhydride and pulls the resulting acetic acid and pyridine into the aqueous phase, leaving the highly polar N-acetylephedrine in the organic phase.
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Crystallization: Evaporate the DCM and recrystallize the crude solid from a minimal amount of chloroform.
Protocol 2: Spectroscopic Validation System
Objective: Verify structural integrity and rule out O-acetylation using orthogonal analytical techniques.
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FT-IR Screening (Solid State):
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Action: Analyze the recrystallized product via ATR-FTIR.
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Validation Check: You must observe a strong vibrational band at 1602 cm⁻¹ (acetyl C=O) and a very strong, broad band at 3275 cm⁻¹ (O-H stretch)[3][4].
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Causality: If the 3275 cm⁻¹ band is missing, the protocol failed chemoselectivity, and O-acetylation occurred. The presence of the free hydroxyl group is the ultimate validation of a successful N-selective reaction.
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¹H-NMR Profiling (CDCl₃):
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Action: Dissolve 5 mg of the product in CDCl₃ and acquire a ¹H-NMR spectrum at 298 K.
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Validation Check: Look for peak duplication of the N-CH₃ and acetyl-CH₃ signals.
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Causality: The tertiary amide bond (N-C=O) has significant double-bond character, restricting free rotation. This creates a stable mixture of cis and trans rotamers in solution. You should observe these rotamers in a ratio between 1.1:1 and 2.8:1[3][4]. If peak duplication is absent, either the compound is incorrect, or the NMR probe temperature is too high (causing rotameric coalescence).
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References
- Source: nih.
- CAS 2272-83-5: N-[(1S,2R)
- Crystal structures and other properties of ephedrone (methcathinone)
- Stereochemistry of optically active nickel(II) and cobalt(II)
Sources
- 1. N-Acetylephedrine | C12H17NO2 | CID 6451383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2272-83-5: N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl… [cymitquimica.com]
- 3. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. (1S,2R)-N-Acetyl Ephedrine | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
